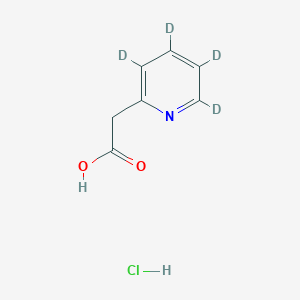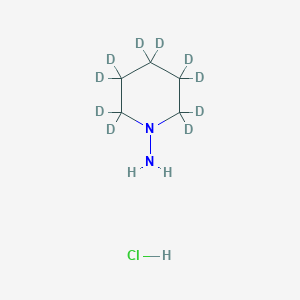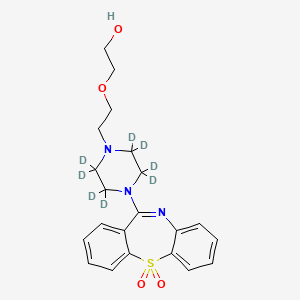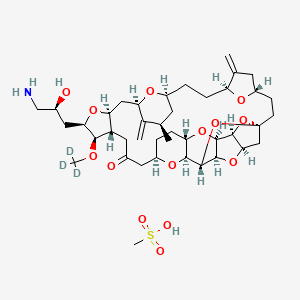
Ticarcillin (sodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ticarcillin (sodium) is a semisynthetic antibiotic derived from penicillin. It belongs to the class of carboxypenicillins and is primarily used to treat infections caused by Gram-negative bacteria, including Pseudomonas aeruginosa and Proteus vulgaris . Ticarcillin is often combined with a β-lactamase inhibitor, such as clavulanic acid, to enhance its efficacy against β-lactamase-producing bacteria .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of ticarcillin sodium involves several steps. Initially, 3-thiophene malonic acid reacts with pivaloyl chloride in the presence of triethylamine to form a mixed anhydride. This intermediate then reacts with 6-aminopenicillanic acid (6-APA) that has been silanized using N,O-bis(trimethylsilyl)acetamide. The resulting product is ticarcillin acid, which is subsequently converted to ticarcillin sodium by reacting with sodium iso-octoate .
Industrial Production Methods: The industrial production of ticarcillin sodium follows a similar synthetic route but is optimized for large-scale manufacturing. The process involves controlled reaction conditions to ensure high yield and purity of the final product. The use of triethylamine and pivaloyl chloride, along with careful temperature and pH control, is crucial for the efficient production of ticarcillin sodium .
Analyse Chemischer Reaktionen
Types of Reactions: Ticarcillin sodium undergoes various chemical reactions, including:
Oxidation: Ticarcillin can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions are less common but can occur under certain conditions.
Substitution: Ticarcillin can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides and sulfones, while substitution reactions can yield various substituted derivatives of ticarcillin .
Wissenschaftliche Forschungsanwendungen
Ticarcillin sodium has a wide range of scientific research applications:
Chemistry: Used as a reagent in synthetic organic chemistry for the preparation of various derivatives.
Medicine: Used clinically to treat bacterial infections, particularly those caused by Gram-negative bacteria.
Industry: Utilized in the pharmaceutical industry for the production of antibiotic formulations.
Wirkmechanismus
Ticarcillin sodium exerts its antibiotic effects by inhibiting the cross-linking of peptidoglycan during bacterial cell wall synthesis. This inhibition prevents the bacteria from forming a stable cell wall, leading to cell lysis and death. The primary molecular target of ticarcillin is the penicillin-binding proteins (PBPs) located on the bacterial cell membrane .
Vergleich Mit ähnlichen Verbindungen
Carbenicillin: Similar in structure and function but less potent against Pseudomonas aeruginosa.
Piperacillin: Another carboxypenicillin with a broader spectrum of activity.
Ampicillin: A penicillin derivative with a different spectrum of activity.
Uniqueness of Ticarcillin: Ticarcillin is unique due to its enhanced activity against Pseudomonas aeruginosa and its ability to be combined with β-lactamase inhibitors like clavulanic acid. This combination extends its spectrum of activity and makes it effective against β-lactamase-producing bacteria .
Eigenschaften
Molekularformel |
C15H14N2Na2O6S2 |
|---|---|
Molekulargewicht |
428.4 g/mol |
IUPAC-Name |
disodium;(2S,5R,6R)-6-[[(2R)-2-carboxylato-2-thiophen-3-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C15H16N2O6S2.2Na/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;;/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);;/q;2*+1/p-2/t7-,8-,9+,12-;;/m1../s1 |
InChI-Schlüssel |
ZBBCUBMBMZNEME-QBGWIPKPSA-L |
Isomerische SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |
Kanonische SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















